molecular formula C19H21NO4 B2923805 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid CAS No. 2243508-67-8

3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

Cat. No. B2923805
CAS RN: 2243508-67-8
M. Wt: 327.38
InChI Key: IEGOLSMZXDWQBM-UHFFFAOYSA-N
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Description

“3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid” is a chemical compound . It is also known as “(2S)-3- {1- [ (benzyloxy)methyl]-1H-imidazol-5-yl}-2- [ (tert-butoxycarbonyl)amino]propanoic acid” with the CAS Number: 79950-65-5 . It has a molecular weight of 375.42 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C19H25N3O5/c1-19 (2,3)27-18 (25)21-16 (17 (23)24)9-15-10-20-12-22 (15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3, (H,21,25) (H,23,24)/t16-/m0/s1" . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 482.5±35.0 °C and a predicted density of 1.238±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Oxidative Cleavage of CC Triple Bonds

Studies on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons have led to the identification of α-dicarbonyl compounds as intermediates. These findings are crucial for understanding the oxidative processes in organic synthesis, including the formation of compounds similar in structure to 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid. The research highlights the role of α-diketones in the formation of oxidative cleavage products of the CC triple bond, suggesting potential pathways for synthesizing related compounds (Rao & Pritzkow, 1987).

Methoxycarbonylation of Alkynes

The methoxycarbonylation of alkynes, catalyzed by palladium complexes, demonstrates a method for forming unsaturated esters or α,ω-diesters. This catalytic process is relevant for modifying chemical structures related to 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, showcasing the versatility of palladium-catalyzed reactions in organic synthesis and the potential for producing various esters (Magro et al., 2010).

Host-Guest Complexation

Research into the complexation of aromatic carboxylic acids and their conjugate bases by β-cyclodextrins reveals insights into molecular interactions and stability. These studies provide a foundation for understanding how compounds like 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid might interact with other molecules, influencing solubility, delivery, and stability in various applications (Kean et al., 1999).

Peptide Modification and Live Cell Labeling

A novel amino acid derivative synthesized for peptide modification and live cell labeling demonstrates the application of related compounds in biochemistry and cell biology. This research underscores the potential of derivatives of 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid in developing new tools for biological research and therapeutic applications (Ni et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-15-7-4-5-10-16(15)13-8-6-9-14(11-13)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGOLSMZXDWQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

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